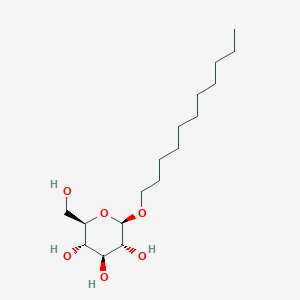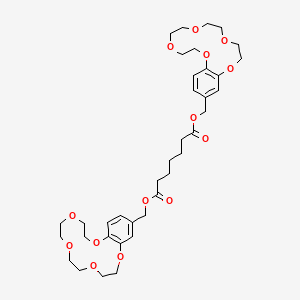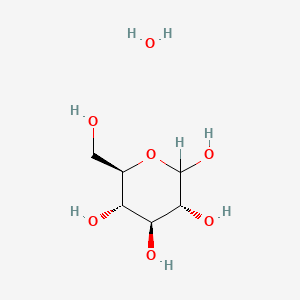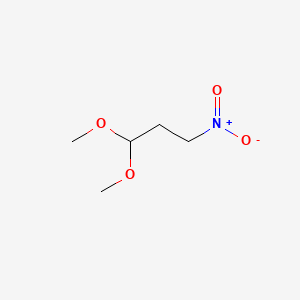
Phosphoric acid, dodecyl ester, sodium salt
Overview
Description
Phosphoric acid, dodecyl ester, sodium salt (PADS) is a chemical compound that is used in a variety of applications, from laboratory experiments to industrial processes. PADS is a water-soluble surfactant that has a wide range of uses due to its unique properties.
Scientific Research Applications
Surfactant in Cosmetic Products
Phosphoric acid, dodecyl ester, sodium salt: is widely used in the cosmetics industry due to its surfactant properties. As a surfactant, it helps to reduce surface tension, allowing for the even distribution of products when applied to the skin or hair. It can be found in a variety of cosmetic products, from shampoos and conditioners to lotions and creams .
Emulsifying Agent
This compound acts as an emulsifying agent, which is crucial in industries that require the mixing of oil and water phases. Its ability to stabilize emulsions makes it valuable in food processing, pharmaceuticals, and cosmetic formulations .
Anticorrosive Agent
In the field of material science, Phosphoric acid, dodecyl ester, sodium salt serves as an anticorrosive agent. It’s used to treat surfaces and prevent the corrosion of metals, which is essential in extending the life of metal components and structures .
Cleansing Agent
Due to its surfactant nature, it is also employed as a cleansing agent. It can effectively remove dirt and oils, making it an ingredient in industrial cleaners, detergents, and personal care products .
Biochemistry Research
In biochemistry, this compound is utilized for membrane protein solubilization. It aids in the study of membrane-bound proteins by allowing them to be extracted from the membrane while maintaining their structure and function, which is vital for understanding protein mechanisms .
Crystallization and Manipulation
The surfactant properties of Phosphoric acid, dodecyl ester, sodium salt are also exploited in the crystallization process. It can influence the growth of crystals, which is important in various scientific fields, including materials science and drug development .
Mechanism of Action
Target of Action
Phosphoric acid, dodecyl ester, sodium salt, also known as Sodium dodecyl sulfate (SDS) or Sodium lauryl sulfate (SLS), is an anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . The compound’s hydrocarbon tail interacts with the lipid bilayer, while its polar “headgroup” interacts with the aqueous environment .
Mode of Action
Phosphoric acid, dodecyl ester, sodium salt operates by reducing the surface tension of liquids . It aligns and aggregates with other molecules of the compound at the surface of liquids, thereby lowering the surface tension and allowing for easier spreading and mixing of the liquid . This property makes it an effective detergent and a key ingredient in many cleaning and hygiene products .
Pharmacokinetics
As a surfactant, it is known to have good water solubility , which can influence its bioavailability and distribution
Result of Action
The primary result of the action of Phosphoric acid, dodecyl ester, sodium salt is the disruption of lipid bilayers, leading to the solubilization of oils and other substances. This makes it effective in cleaning applications . In higher concentrations, it can denature proteins, which can have various effects on cells and may contribute to its microbicidal activity .
Action Environment
The action of Phosphoric acid, dodecyl ester, sodium salt can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, it is biodegradable and may be hazardous to the environment, so water bodies should be given special attention .
properties
IUPAC Name |
disodium;dodecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIGPQSYEAOLAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Na2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoric acid, dodecyl ester, sodium salt | |
CAS RN |
7423-32-7, 50957-96-5 | |
| Record name | Disodium lauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium lauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050957965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, dodecyl ester, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, dodecyl ester, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM LAURYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8W419U471 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















